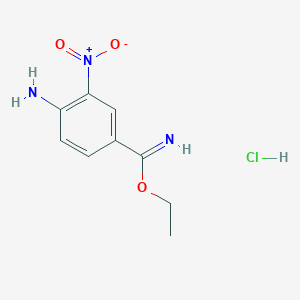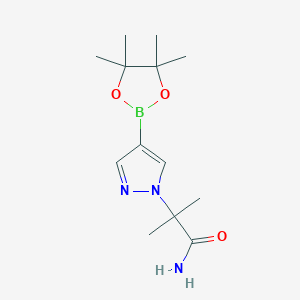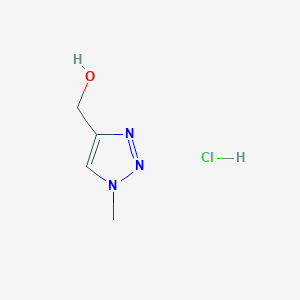![molecular formula C11H14N4O B1530607 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1478676-26-4](/img/structure/B1530607.png)
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine and its derivatives have been synthesized and characterized in various studies. These compounds are of interest due to their potential biological activities. For instance, the synthesis, characterization, and bioactivities of pyrazole derivatives have been explored, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The structural elucidation includes techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical physical and chemical properties calculations have been performed to understand the biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial and Insecticidal Evaluation
Compounds related to 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine have been evaluated for their antimicrobial potential. The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation against Pseudococcidae insects for insecticidal activity, as well as selected microorganisms for antibacterial potential, highlight the compound's relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Enzyme Inhibition Studies
Research on N-alkylated pyrazolo[3,4-d]pyrimidine analogs has shown their efficacy in inhibiting key enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential for therapeutic applications. This demonstrates the compound's role in pharmacology, particularly in relation to cognitive disorders and other diseases where enzyme inhibition is beneficial (Aydin et al., 2021).
Structural Optimization for Pharmacological Activity
The compound's derivatives have been optimized for pharmacological activities, such as PDE9A inhibition, demonstrating significant in vitro and in vivo pharmacokinetics properties. This includes advancements in clinical trials, highlighting the compound's potential in treating cognitive disorders by elevating central cGMP levels in the brain and CSF of rodents. The procognitive activity and synaptic stabilization observed in models underscore its therapeutic potential (Verhoest et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEVSUGZFSUMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)

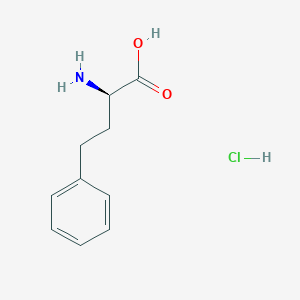
![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)
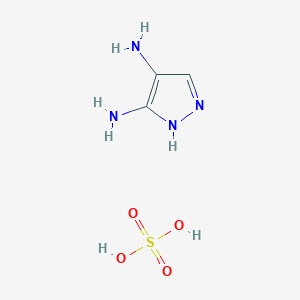

![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)
